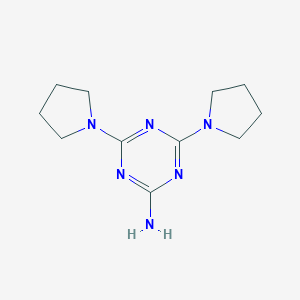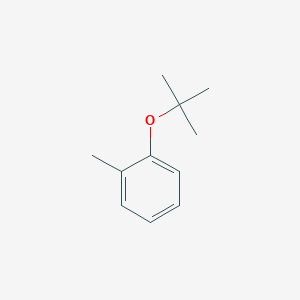
Benzene, 1-(1,1-dimethylethoxy)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-(1,1-dimethylethoxy)-2-methyl- is a chemical compound that is widely used in scientific research. It is also known as 2-Methyl-1-(1,1-dimethylethoxy) benzene or 2,6-Di-tert-butylphenol. This compound is synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
Benzene, 1-(1,1-dimethylethoxy)-2-methyl- acts as an antioxidant by donating hydrogen atoms to free radicals, thereby neutralizing them. It also acts as a stabilizer by forming a protective layer around the polymer or drug molecule, preventing it from reacting with the environment. In addition, it acts as an inhibitor by binding to the active site of enzymes, preventing them from degrading the drug molecule.
Biochemische Und Physiologische Effekte
Benzene, 1-(1,1-dimethylethoxy)-2-methyl- has been shown to have antioxidant and anti-inflammatory properties. It has been found to reduce oxidative stress and inflammation in various tissues, including the liver, kidney, and brain. It has also been shown to have a protective effect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
Benzene, 1-(1,1-dimethylethoxy)-2-methyl- has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also readily available and relatively inexpensive. However, it has some limitations, such as its solubility in water, which can make it difficult to work with in aqueous solutions. It also has a strong odor, which can be unpleasant and potentially hazardous.
Zukünftige Richtungen
There are several future directions for research on Benzene, 1-(1,1-dimethylethoxy)-2-methyl-. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Further research is needed to determine its efficacy and safety in treating these diseases. Another area of interest is its potential as a food preservative. Research is needed to determine its effectiveness in preventing the oxidation of fats and oils in various food products. Finally, research is needed to develop new synthesis methods for Benzene, 1-(1,1-dimethylethoxy)-2-methyl- that are more efficient and environmentally friendly.
Conclusion:
Benzene, 1-(1,1-dimethylethoxy)-2-methyl- is a widely used chemical compound in scientific research. It is synthesized using various methods and has been extensively studied for its biochemical and physiological effects. It has several advantages for lab experiments, such as its stability and availability, but also has some limitations, such as its solubility in water and strong odor. There are several future directions for research on this compound, including its potential as a therapeutic agent for neurodegenerative diseases and as a food preservative.
Synthesemethoden
Benzene, 1-(1,1-dimethylethoxy)-2-methyl- is synthesized using various methods such as Friedel-Crafts alkylation, Williamson ether synthesis, and Grignard reaction. The most commonly used method is the Friedel-Crafts alkylation method, which involves the reaction between 2,6-dimethylphenol and tert-butyl chloride in the presence of aluminum chloride as a catalyst. This method yields a high purity product with good yield.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-(1,1-dimethylethoxy)-2-methyl- is widely used in scientific research as an antioxidant, stabilizer, and inhibitor. It is used in the polymer industry to prevent the degradation of polymers due to exposure to heat, light, and oxygen. It is also used in the food industry as an antioxidant to prevent the oxidation of fats and oils. In addition, it is used in the pharmaceutical industry as an inhibitor to prevent the degradation of drugs due to exposure to light and air.
Eigenschaften
CAS-Nummer |
15359-96-3 |
|---|---|
Produktname |
Benzene, 1-(1,1-dimethylethoxy)-2-methyl- |
Molekularformel |
C11H16O |
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
1-methyl-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C11H16O/c1-9-7-5-6-8-10(9)12-11(2,3)4/h5-8H,1-4H3 |
InChI-Schlüssel |
LSDMDIYCJNRNBA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OC(C)(C)C |
Kanonische SMILES |
CC1=CC=CC=C1OC(C)(C)C |
Andere CAS-Nummern |
15359-96-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



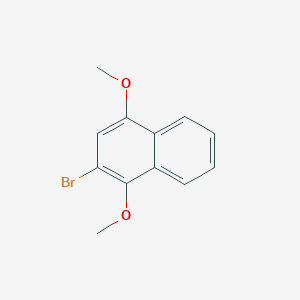
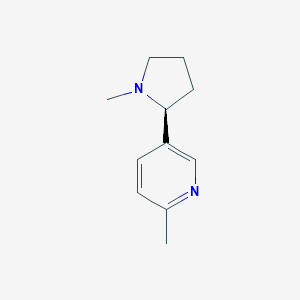
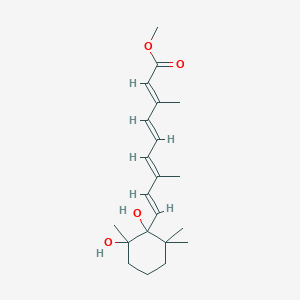
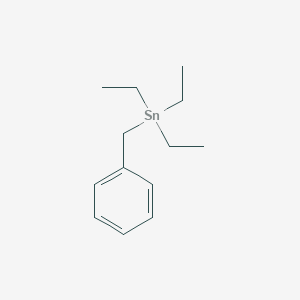
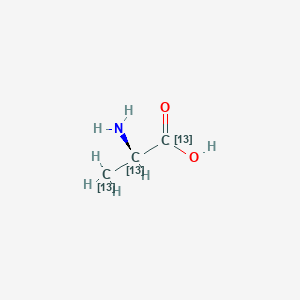
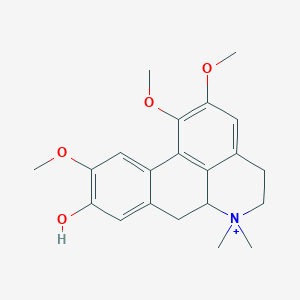
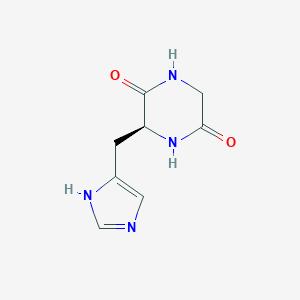
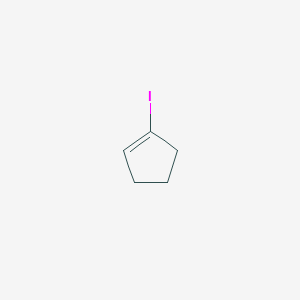
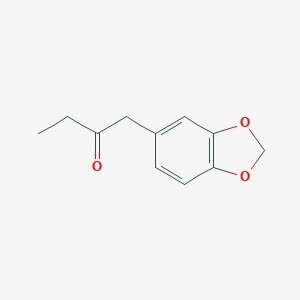
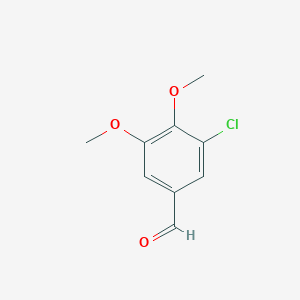
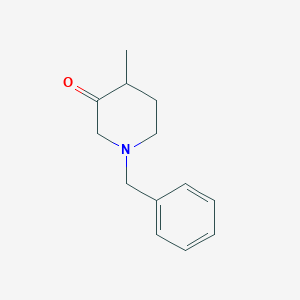
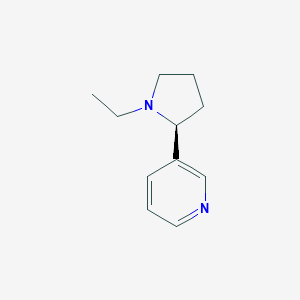
![Phenyl-[4-[(4-phenyldiazenylphenyl)methyl]phenyl]diazene](/img/structure/B104487.png)
